1,4-Diazabicyclo[2.2.2]octane;hydrate
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Overview
Description
Preparation Methods
1,4-Diazabicyclo[2.2.2]octane;hydrate can be synthesized through various methods. One common method involves the reaction of ethylenediamine with formaldehyde and formic acid. The reaction is typically carried out under reflux conditions, followed by purification through sublimation under vacuum or recrystallization from petroleum ether . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
1,4-Diazabicyclo[2.2.2]octane;hydrate undergoes various types of chemical reactions, including:
Oxidation: It can form adducts with hydrogen peroxide and sulfur dioxide.
Substitution: It participates in nucleophilic substitution reactions, forming products such as piperazine derivatives.
Catalysis: It acts as a nucleophilic catalyst in reactions like the Baylis-Hillman reaction and the formation of polyurethane from alcohol and isocyanate functionalized monomers
Common reagents used in these reactions include dichloromethane, fluorine, and various nucleophiles . Major products formed from these reactions include piperazine derivatives and various adducts .
Scientific Research Applications
1,4-Diazabicyclo[2.2.2]octane;hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Diazabicyclo[2.2.2]octane;hydrate involves its function as a strong nucleophile and Lewis base. Its high nucleophilicity is due to the unhindered nature of the amine centers, allowing it to participate in various coupling reactions . It forms stable adducts with various molecules, facilitating reactions such as electrophilic fluorination and nucleophilic substitution .
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane;hydrate is similar to compounds like quinuclidine and tropane, but it is unique in its structure and reactivity. Unlike quinuclidine, which has one nitrogen atom replaced by a carbon atom, this compound has two nitrogen atoms, making it a stronger nucleophile . Other similar compounds include DABCO bis(perhydrate), DABCO monohydrate, and DABCO hexahydrate .
Properties
CAS No. |
63741-22-0 |
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Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;hydrate |
InChI |
InChI=1S/C6H12N2.H2O/c1-2-8-5-3-7(1)4-6-8;/h1-6H2;1H2 |
InChI Key |
CENCJCZONJMUCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN1CC2.O |
Origin of Product |
United States |
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